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Compound of Interest

Compound Name:
2,2,2-trifluoro-N-

methylethanamine

CAS No.: 2730-67-8

Cat. No.: B1596645

Get Quote

Executive Summary
2,2,2-Trifluoro-N-methylethanamine (CAS: 2730-67-8) is a critical fluorinated building block in

medicinal chemistry, often serving as a bioisostere for ethyl or isopropyl amines to modulate

metabolic stability and lipophilicity.[1] However, its isolation presents two distinct

physicochemical challenges that often lead to low yields in standard workflows:

Extreme Volatility: With a boiling point of ~47°C, the free base is difficult to separate from

common extraction solvents like Dichloromethane (DCM, bp 40°C) or Diethyl ether (bp

34.6°C) without significant product loss during concentration.[1]

Attenuated Basicity: The strong electron-withdrawing effect of the trifluoromethyl group (

) lowers the pKa of the amine to approximately 5.8–6.1 (compared to ~10.7 for

-methylethylamine).[1] This means the compound remains partially unprotonated even at
mildly acidic pH, rendering standard "acid-base" extraction protocols inefficient unless
specific pH thresholds are met.[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1596645#bc-rfq
https://www.benchchem.com/product/b1596645/docs?utm_src=pdf-body#application-note-purification-handling-of-2-2-2-trifluoro-n-methylethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_2-trifluoro-N-methylethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_2-trifluoro-N-methylethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_2-trifluoro-N-methylethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_2-trifluoro-N-methylethanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596645?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide details two validated protocols designed to circumvent these issues: Precipitation as

a Hydrochloride Salt (Method A) and Direct Fractional Distillation (Method B).[1]

Physicochemical Profile
Property Value Implication for Purification

Molecular Formula
Low molecular weight

contributes to high volatility.[1]

Molecular Weight 113.08 g/mol --

Boiling Point (Free Base) 46–47 °C

CRITICAL: Do not use rotary

evaporation for the free base if

dissolved in low-boiling

solvents (DCM, Et2O).[1]

pKa (Conjugate Acid) ~6.1

Weak base.[1] Requires pH <

2.0 to fully protonate and retain

in aqueous phase.[1]

Density 1.095 g/mL

Forms the bottom layer in

water/ether extractions but top

layer in DCM/water.[1]

Solubility
Miscible with organic solvents;

HCl salt is water-soluble.[1]

HCl salt is insoluble in Et2O

and Hexanes (basis for

Method A).[1]

Protocol A: Isolation via Hydrochloride Salt
Precipitation
Best For: Small to medium scale (<50g), high purity requirements, and long-term storage.[1]

Mechanism: This method avoids the isolation of the volatile free base entirely.[1] By converting

the amine to its non-volatile hydrochloride salt (

), yield loss due to evaporation is eliminated.[1]
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Crude Reaction Mixture (containing target amine)

Solvent: Diethyl ether (

) or Methyl tert-butyl ether (MTBE).[1]

Reagent: 2.0 M HCl in Diethyl ether (anhydrous) or HCl gas.

Equipment: Schlenk line or drying tube (hygroscopic salt).[1]

Step-by-Step Procedure
Extraction (If in aqueous media):

If the crude is in water, adjust pH to >9 using 20% NaOH.[1]

Extract immediately with a high-boiling solvent if possible, or

.[1] Do not use DCM (boiling point is too close to product).

Dry the organic layer over

at

.[1] Filter quickly.

Salt Formation:

Place the filtrate (containing the free base in

) in a round-bottom flask equipped with a magnetic stir bar.

Cool the solution to

in an ice bath.

Dropwise Addition: Add 2.0 M HCl in

(1.2 equivalents relative to theoretical yield) via syringe.
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Observation: A white precipitate (2,2,2-trifluoro-N-methylethanamine hydrochloride) will

form immediately.[1]

Isolation:

Stir at

for 30 minutes.

Filter the solid under a nitrogen blanket (or rapid suction filtration) using a sintered glass

funnel.[1]

Wash: Wash the filter cake with cold anhydrous

(

) to remove non-basic impurities.[1]

Drying:

Dry the solid under high vacuum (0.1 mmHg) at room temperature for 4 hours.

Note: The salt is hygroscopic.[1][2] Store in a desiccator or sealed under Argon.

Workflow Visualization (Method A)
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Crude Reaction Mixture

Extract into Et2O
(Keep Cold < 5°C)

 pH > 9

Dry Organic Layer
(MgSO4)

Add 2M HCl in Et2O
(Dropwise at 0°C)

Precipitate Forms
(Hydrochloride Salt)

Filtration & Wash
(Cold Et2O)

Final Product:
HCl Salt (Solid)

Click to download full resolution via product page

Figure 1: Workflow for the isolation of the hydrochloride salt, preventing evaporative loss.

Protocol B: Purification via Fractional Distillation
Best For: Large scale (>50g), or when the free base is specifically required for the next step.[1]

Mechanism: Exploits the boiling point difference.[1] Because the BP (47°C) is low, standard

rotary evaporation is forbidden.[1]
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Prerequisites
Solvent Selection: The reaction or extraction solvent must have a boiling point significantly

different from 47°C.[1]

Bad Solvents: DCM (40°C), Acetone (56°C).[1]

Good Solvents: Diglyme (162°C), Toluene (110°C) - if distilling product out; or Pentane

(36°C) - if carefully distilling solvent off (risky).[1]

Step-by-Step Procedure
Preparation:

If the product is in a solvent like Diglyme (from reaction), proceed directly.[1]

If extracting, use a high-boiling solvent (e.g., Xylene or Anisole) if the intent is to distill the

product out of the solvent.[1]

Setup:

Use a Vigreux column (at least 20cm) or a packed column to ensure theoretical plate

efficiency.[1]

Condenser coolant should be set to

(glycol/water).[1]

Receiver flask must be immersed in a dry ice/acetone bath (

) to trap the volatile amine.[1]

Distillation:

Perform at atmospheric pressure.[1][3] (Vacuum distillation is difficult due to the very low

boiling point; the compound may sublime or boil into the pump trap).[1]

Heat the pot slowly.
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Fraction 1: Collect forerun (solvents/impurities).[1]

Fraction 2: Collect product at 46–48°C.

Storage:

Store the distillate immediately in a tightly sealed, Teflon-lined container at

.

Quality Control & Analytical Validation
Due to the unique electronic properties of the trifluoroethyl group, NMR shifts are distinct.[1]

Technique Expected Signal Notes

1H NMR (

)

(q,

, 2H,

)

The methylene quartet is

diagnostic.[1] It couples to the

3 Fluorines.[1]

1H NMR (

)

(s, 3H,

)

Singlet for the methyl group.

19F NMR (t)

Triplet due to coupling with the

adjacent

.[1]

GC-MS M+ = 113 m/z

Look for fragment m/z 69 (

) and m/z 44 (

).[1]

Safety & Handling (E-E-A-T)
Toxicity: Fluorinated amines can exhibit specific toxicity profiles different from alkyl amines.

[1] Handle in a fume hood.
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Corrosivity: The free base is corrosive to skin and eyes.[1]

Incompatibility: Avoid contact with strong oxidizing agents.[1][4] The free base reacts

violently with acid chlorides and anhydrides (exothermic).[1]

Decision Matrix: Which Method to Choose?

Target Form Required?

Stable Salt (HCl) Volatile Free Base

Method A:
Precipitation in Et2O

 High Yield

Warning:
Do NOT Rotovap

Method B:
Fractional Distillation

 Careful Temp Control

Click to download full resolution via product page

Figure 2: Decision matrix for selecting the appropriate purification strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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